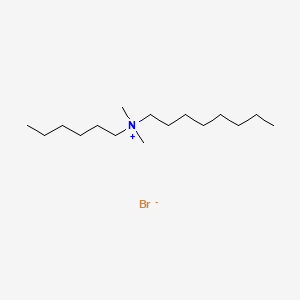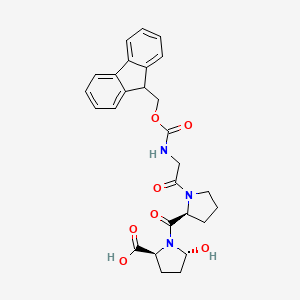
Fmoc-Gly-Pro-Hyp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Pro-Hyp-OH: is a tripeptide composed of glycine, proline, and hydroxyproline, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the glycine residue. This compound is commonly used in peptide synthesis, particularly in the preparation of collagen model peptides due to its structural similarity to collagen .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Fmoc-Gly-Pro-Hyp-OH is widely used in the synthesis of collagen model peptides, which are essential for studying the structure and function of collagen .
Biology: : In biological research, this compound is used to investigate the self-assembly and structural properties of peptides, which can provide insights into protein folding and stability .
Industry: : In the industrial sector, this compound is used in the production of biomaterials and nanomaterials, leveraging its self-assembly properties to create advanced materials .
Wirkmechanismus
Target of Action
Fmoc-Gly-Pro-Hyp-OH is a tripeptide that is primarily used in the synthesis of collagen model peptides (CMPs) . The primary targets of this compound are the amino acids in the collagen structure, specifically the Pro-Hyp-Gly motif, which is the most common natural repeat unit within collagen .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The this compound tripeptide plays a crucial role in the synthesis of collagen model peptides (CMPs). The Pro-Hyp-Gly motif is the most common natural repeat unit within collagen, and thus, it is also the most common motif used within CMPs . The effective synthesis of CMPs with at least seven repeat units of Pro-Hyp-Gly is an important goal in understanding the factors that influence the structure of collagen .
Pharmacokinetics
The Fmoc group can be rapidly removed by base, which may impact the compound’s bioavailability .
Result of Action
The result of the action of this compound is the efficient synthesis of collagen model peptides (CMPs). The silyl ether protecting group prevents undesired side reactions during the CMP synthesis, thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is rapidly removed by base, so the pH of the environment can affect the rate of this reaction . Additionally, the compound should be kept dry in a freezer to maintain its stability .
Biochemische Analyse
Biochemical Properties
Fmoc-Gly-Pro-Hyp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of hydrogen bonds and π–π stacking of the fluorenyl moieties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-Gly-Pro-Hyp-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid (glycine) to a solid support resin. The Fmoc protecting group is then removed using a base such as piperidine, allowing the next amino acid (proline) to be coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This process is repeated for the hydroxyproline residue .
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
Analyse Chemischer Reaktionen
Types of Reactions: : Fmoc-Gly-Pro-Hyp-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can yield hydroxyproline derivatives, while substitution reactions can introduce new functional groups to the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Pro-Hyp-Gly-OH: Another tripeptide with a similar structure but different sequence.
Fmoc-Gly-Pro-Hyp(TBDPS)-OH: A derivative with a tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxyproline residue.
Uniqueness: : Fmoc-Gly-Pro-Hyp-OH is unique due to its specific sequence and the presence of the hydroxyproline residue, which imparts distinct structural and functional properties. Its ability to form stable collagen-like structures makes it particularly valuable in research and industrial applications .
Eigenschaften
IUPAC Name |
(2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVGGAHJIWHRV-RJGXRXQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5[C@@H](CC[C@H]5O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



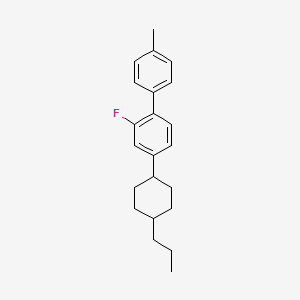
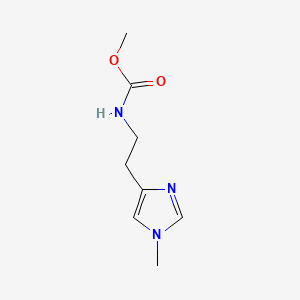
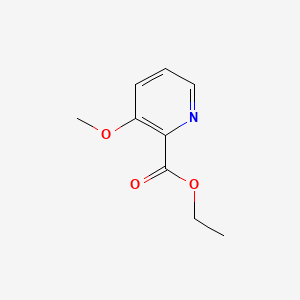
![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)
